molecular formula C13H17ClO B1604749 4-Chloro-4'-isopropylbutyrophenone CAS No. 70289-38-2

4-Chloro-4'-isopropylbutyrophenone

货号: B1604749
CAS 编号: 70289-38-2
分子量: 224.72 g/mol
InChI 键: BGOQEVLEIPPQID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contextualization within Butyrophenone (B1668137) Chemistry and Medicinal Relevance

Butyrophenones are a significant class of compounds in medicinal chemistry, primarily recognized for their antipsychotic properties. The parent compound, butyrophenone, consists of a phenyl ring attached to a four-carbon chain with a ketone functional group. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.

The medicinal importance of butyrophenones is most prominently exemplified by the antipsychotic drug Haloperidol (B65202). This and other butyrophenone derivatives have been instrumental in the management of schizophrenia and other psychotic disorders. Their mechanism of action is primarily attributed to their ability to antagonize dopamine (B1211576) D2 receptors in the brain. The structural features of 4-Chloro-4'-isopropylbutyrophenone, with its halogen and alkyl substitutions, are consistent with the types of modifications that have been explored in the development of pharmacologically active butyrophenone analogs.

Historical Perspectives in Pharmaceutical Research of Butyrophenone Analogs

The journey of butyrophenone analogs in pharmaceutical research began in the late 1950s, a period of significant advancement in psychopharmacology. The discovery of chlorpromazine in the early 1950s had already revolutionized the treatment of psychosis, stimulating further research into new classes of antipsychotic agents.

A pivotal moment in this research landscape was the synthesis of haloperidol in 1958 by Paul Janssen. This discovery was a direct result of systematic modifications to the chemical structure of pethidine, a synthetic opioid. The transition from a propiophenone to a butyrophenone moiety was a key step that led to a compound with potent neuroleptic activity but devoid of morphine-like effects. The success of haloperidol spurred extensive research into other butyrophenone derivatives, with chemists exploring the impact of various substituents on the aromatic ring and the tertiary amine portion of the molecule. This era of research established the butyrophenones as a major class of antipsychotic medications, profoundly impacting the field of psychiatry.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chloro-1-(4-propan-2-ylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-10(2)11-5-7-12(8-6-11)13(15)4-3-9-14/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOQEVLEIPPQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220543
Record name 4-Chloro-4'-isopropylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-38-2
Record name 4-Chloro-1-[4-(1-methylethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70289-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-isopropylbutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-4'-isopropylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-4'-isopropylbutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-4'-ISOPROPYLBUTYROPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZY13PY3ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties of 4 Chloro 4 Isopropylbutyrophenone

The fundamental chemical and physical characteristics of 4-Chloro-4'-isopropylbutyrophenone are essential for its identification, handling, and application in research. These properties are summarized in the interactive table below.

PropertyValue
IUPAC Name 4-chloro-1-(4-isopropylphenyl)butan-1-one
Molecular Formula C₁₃H₁₇ClO
Molecular Weight 224.72 g/mol
CAS Number 70289-38-2
Appearance Not specified, likely a solid or oil
Synonyms 4-Chloro-1-[4-(1-methylethyl)phenyl]-1-butanone, 3-Chloropropyl 4-isopropylphenyl ketone

Data sourced from PubChem. nih.gov

Synthesis of 4 Chloro 4 Isopropylbutyrophenone

The most probable synthetic route would involve the reaction of isopropylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this reaction, the Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of isopropylbenzene, which directs the substitution to the para position due to the steric bulk of the isopropyl group. A subsequent work-up would yield the final product, 4-Chloro-4'-isopropylbutyrophenone.

Computational Chemistry and Theoretical Investigations of 4 Chloro 4 Isopropylbutyrophenone

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For butyrophenone (B1668137) derivatives, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational efficiency. researchgate.net Studies on analogous compounds, such as 4-chloro-4′-methylbutyrophenone, have utilized DFT calculations with the B3LYP functional and a 6–311++G(d,p) basis set to determine the optimized molecular geometry. cqwu.edu.cn Such calculations can predict bond lengths and angles, like the C-C-C bond angles within the butyrophenone chain, which are influenced by the presence of the carbonyl group and the chlorine atom. cqwu.edu.cn

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For the closely related 4-chloro-4′-methylbutyrophenone, this energy gap was calculated to be 0.27408 eV, providing valuable insight into the electronic properties of this class of molecules. cqwu.edu.cn Furthermore, these computational methods allow for the theoretical prediction of vibrational spectra (FT-IR and Raman), which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target, typically a protein receptor. This method is crucial for estimating the biological activity of a compound. cqwu.edu.cn In a study involving the analogous compound 4-chloro-4′-methylbutyrophenone (4C4MBP), molecular docking was used to investigate its interaction with a protein receptor from Pseudomonas putida (PDB ID: 6C71). cqwu.edu.cn

The results of the docking simulation revealed a strong binding affinity, with a calculated binding energy of -7.3 kcal/mol. cqwu.edu.cn The analysis further identified the specific interactions driving this binding, showing that the ligand formed hydrogen bonds with serine and aspartic acid residues in the protein's active site, with an average bond distance of approximately 2.25 Å. cqwu.edu.cn Such studies demonstrate the potential of the ligand to target specific receptors. cqwu.edu.cn This type of detailed interaction modeling, which identifies key amino acid residues, is essential in structure-based drug design and for understanding the mechanism of action at a molecular level. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum calculations provide a static picture of the most stable geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to model the physical movements of atoms and molecules over time, offering insights into their conformational flexibility. rsc.orgmdpi.com A conformational analysis investigates the energy differences and relative stabilities of the various spatial arrangements, or conformers, that a molecule can adopt through the rotation of its single bonds. libretexts.org

In Silico Prediction of Pharmacokinetic Properties (ADME)

In silico tools are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles, saving significant time and resources. nih.govnih.gov Several key molecular descriptors for 4-Chloro-4'-isopropylbutyrophenone have been computed and are available in public databases. nih.gov

These descriptors are used to estimate a compound's likely behavior in the body. For example, the molecular weight influences absorption and distribution. XLogP3 is a measure of lipophilicity (fat-solubility), which affects how well a molecule can cross cell membranes. The number of hydrogen bond donors and acceptors is crucial for solubility and binding to biological targets. nih.gov

Table 1: Computed Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

PropertyValueSignificance in ADME
Molecular FormulaC13H17ClOBasic molecular identity.
Molecular Weight224.72 g/mol Influences absorption and diffusion.
XLogP33.9Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donor Count0Affects solubility and receptor binding.
Hydrogen Bond Acceptor Count1Affects solubility and receptor binding.
Rotatable Bond Count5Indicates molecular flexibility.

Theoretical Prediction of Biological Activities and Drug-Likeness

A compound is generally considered drug-like if it meets the following criteria:

Molecular weight (MW) ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Analyzing this compound against these criteria provides a quick assessment of its potential for oral bioavailability.

Table 2: Drug-Likeness Evaluation of this compound based on Lipinski's Rule of Five Data sourced from PubChem. nih.gov

Lipinski's RuleValue for this compoundAdherence to Rule
Molecular Weight ≤ 500 g/mol 224.72 g/mol Yes
XLogP3 ≤ 53.9Yes
Hydrogen Bond Donor Count ≤ 50Yes
Hydrogen Bond Acceptor Count ≤ 101Yes

As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties favorable for a potential orally administered drug. This, combined with molecular docking insights, supports its consideration in further drug discovery research. cqwu.edu.cn

Pharmacological Profile and Biological Activities of 4 Chloro 4 Isopropylbutyrophenone

Antipsychotic and Neuroleptic Activity

The butyrophenone (B1668137) class of compounds is well-recognized for its antipsychotic and neuroleptic properties. litfl.comdrugbank.com These agents are utilized in the management of various psychiatric conditions. drugbank.comdrugbank.com

Butyrophenones primarily exert their antipsychotic effects by acting as antagonists at central dopamine (B1211576) D2 receptors. litfl.com This antagonism is a common feature among clinically effective antipsychotics. In addition to dopamine receptors, these compounds can also show antagonism at serotonin (B10506), histamine (B1213489), and muscarinic M1 receptors. litfl.com The interaction with dopamine receptors is a key aspect of their therapeutic action. For instance, some N-butyrophenone prodine-like compounds have been synthesized and evaluated for their ability to interact with both opioid and dopamine receptors. nih.gov

The affinity for different dopamine receptor subtypes can vary among antipsychotic drugs. For example, a study on the binding affinities of various antipsychotics for the cloned rat D4 dopamine receptor found that while some atypical antipsychotics like clozapine (B1669256) and olanzapine (B1677200) had high affinities (Ki values less than 20 nM), many others had relatively low affinities. northwestern.edudrugbank.com Several typical antipsychotics also demonstrated high affinity for the D4 receptor. northwestern.edudrugbank.com This suggests that D4 receptor affinity alone does not distinguish between typical and atypical antipsychotics. northwestern.edudrugbank.com Furthermore, research in antipsychotic-free patients with schizophrenia has indicated a higher proportion of D2 receptors in a high-affinity state (D2High) in the putamen. nih.gov

The antagonism of dopamine receptors by butyrophenones leads to a range of effects on the central nervous system. These compounds are known to cause dose-dependent CNS depression. litfl.com Historically, the central and peripheral effects of butyrophenones have been a subject of study, with research dating back to the late 1960s. nih.govnih.gov Their primary relevance to neurological disorders lies in their use for treating psychosis, manic episodes, and psychomotor agitation. drugbank.comdrugbank.com

Table 1: Examples of Butyrophenone Derivatives and Their Applications

Butyrophenone DerivativePrimary Application(s)
Benperidol Treatment of psychoses, manic episodes, and psychomotor agitation. drugbank.com
Bromperidol Treatment of schizophrenia and other psychotic manifestations. drugbank.com
Droperidol Prevention and treatment of postoperative nausea and vomiting. drugbank.com
Haloperidol (B65202) Treatment of schizophrenia and other psychoses, as well as agitation, irritability, and delirium. drugbank.com
Azaperone Veterinary tranquilizer, primarily for pigs. drugbank.com

Modulation of Neurotransmitter Systems and Brain Chemistry

The pharmacological effects of butyrophenones are a direct consequence of their ability to modulate various neurotransmitter systems. As previously mentioned, their primary mechanism involves the antagonism of dopamine D2 receptors, but they also affect serotonin, histamine, and muscarinic M1 receptors. litfl.com This broad receptor interaction profile contributes to their effects on brain chemistry. nih.gov

The modulation of neurotransmitter systems is a cornerstone of treatment for many psychiatric disorders. nih.govnih.gov For example, the neurotransmitters serotonin, dopamine, and norepinephrine (B1679862) are crucial for regulating mood, cognition, and behavior. nih.gov While not a butyrophenone, the anxiolytic drug buspirone (B1668070) demonstrates how targeting neurotransmitter receptors can have diverse effects; it acts as a potent antagonist at the dopamine D3 receptor and also exhibits anti-inflammatory properties. nih.gov This highlights the complex interplay between neurotransmitter systems and other physiological processes.

Anti-inflammatory Potential

The potential for compounds that modulate neurotransmitter systems to also possess anti-inflammatory properties is an area of growing interest. For instance, the anxiolytic drug buspirone has been shown to have anti-inflammatory effects in vitro, which are linked to its antagonist activity at dopamine D3 receptors. nih.gov Specifically, buspirone was found to counteract the release of nitric oxide and the expression of pro-inflammatory genes in microglial cells. nih.gov While this provides a conceptual link between dopamine receptor antagonism and anti-inflammatory action, direct evidence for significant anti-inflammatory potential in the butyrophenone class, including 4-Chloro-4'-isopropylbutyrophenone, is not well-established in the reviewed literature.

Anticancer and Cytotoxic Activities

The potential for butyrophenone derivatives and other chlorinated compounds to exhibit anticancer and cytotoxic activities has been explored in several studies.

Research into the cytotoxic effects of butyrophenone derivatives has shown some promising results. A study published in 1986 investigated the antitumor activity of several butyrophenone derivatives against Ehrlich ascites tumor cells in mice, with some compounds demonstrating potent activity. nih.gov The study highlighted the importance of the chemical structure, such as the position of the carbonyl group and the presence of a nitro group, for the observed antitumor effects. nih.gov

More recent research has focused on other chlorinated compounds, providing insights into the potential role of the chloro- group in cytotoxicity. For example, a series of new acetylenic thioquinolines containing a 4-chloro-2-butynyl group were synthesized and tested for their antiproliferative activity against various human and murine cancer cell lines. nih.gov Several of these compounds exhibited significant activity, with ID50 values comparable to the reference anticancer drug cisplatin. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Acetylenic Thioquinolines

CompoundCancer Cell LineID50 (µg/ml)
8 SW707 (colorectal adenocarcinoma)0.4
12 T47D (breast cancer)3.8
21 P388 (murine leukemia)0.8
Cisplatin (reference)Varies by cell lineComparable range

Data extracted from Boryczka et al., 2008. nih.gov

Another study on modified 4-hydroxyquinolone analogues also demonstrated promising in vitro anticancer activity against colon, lung, prostate, and breast cancer cell lines. rsc.org These findings collectively suggest that the presence of a chlorine atom in a molecule can be a relevant feature for its cytotoxic properties, though direct studies on this compound are lacking.

Cellular Response in Human Cell Lines (e.g., cancer cell lines, normal cell lines)

No research data is currently available regarding the cellular response of human cell lines to this compound.

Apoptosis Induction and Cell Cycle Modulation

There are no published studies on the effects of this compound on apoptosis induction or cell cycle modulation.

Antibacterial and Antimicrobial Properties

Activity against Specific Bacterial Strains

Information regarding the activity of this compound against specific bacterial strains is not present in the available scientific literature.

Anti-biofilm Activity

There is no available data on the anti-biofilm activity of this compound.

Other Potential Biological Activities

Antinociceptive Effects

The potential antinociceptive effects of this compound have not been reported in any scientific studies.

Enzymatic Inhibition Studies of this compound: A Review of Available Data

Extensive literature searches for research on the enzymatic inhibition profile of this compound have been conducted. The investigation focused specifically on its potential inhibitory effects on three key enzymes: acetylcholinesterase, urease, and myeloperoxidase.

Despite a thorough review of scientific databases and scholarly articles, no studies were identified that have specifically examined the inhibitory activity of this compound against acetylcholinesterase, urease, or myeloperoxidase.

Therefore, at present, there is no publicly available data to report on the pharmacological profile and biological activities of this compound in the context of enzymatic inhibition for these three enzymes. Further research would be necessary to determine if this compound exhibits any inhibitory effects.

Mechanistic Investigations of 4 Chloro 4 Isopropylbutyrophenone S Biological Action

Receptor Binding Studies and Receptor Sensitivity

There is currently no publicly available data from receptor binding studies for 4-chloro-4'-isopropylbutyrophenone. Consequently, its affinity and selectivity for any specific receptors are unknown. Information regarding receptor sensitivity to this compound is also unavailable.

Post-Receptor Effects and Signal Transduction Pathways

As no receptor targets have been identified for this compound, there is no information regarding its post-receptor effects or any modulation of signal transduction pathways.

Enzymatic Interaction and Modulation Mechanisms

There are no studies available that have investigated the interaction of this compound with any enzymes. Therefore, its potential as an enzyme inhibitor or activator, and the mechanisms of such modulation, have not been determined.

Identification of Cellular and Molecular Targets

Specific cellular and molecular targets of this compound have not been identified in the existing scientific literature.

Physiological Adaptations and Desensitization Mechanisms

Due to the lack of information on its primary biological targets and effects, there is no data on any physiological adaptations or desensitization mechanisms that may occur in response to exposure to this compound.

Pharmacokinetic and Metabolic Studies of 4 Chloro 4 Isopropylbutyrophenone

Absorption Mechanisms and Bioavailability

No studies were identified that investigated the absorption mechanisms or bioavailability of 4-Chloro-4'-isopropylbutyrophenone following any route of administration.

Drug Distribution Patterns in Biological Systems

Specific data on the distribution of this compound within biological systems is not available in the reviewed literature.

There are no published studies detailing the concentration of this compound in various tissues over time.

The extent to which this compound binds to plasma proteins has not been documented in available research.

No experimental data exists to confirm or deny the ability of this compound to cross the blood-brain barrier.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound has not been elucidated in published scientific literature.

While butyrophenones can undergo Phase I metabolic reactions, no studies have specifically identified the metabolites of this compound formed through processes such as N-dealkylation or oxidation.

Phase II Metabolic Reactions (e.g., conjugation)

Following Phase I metabolism, which introduces or exposes functional groups, butyrophenones and their metabolites undergo Phase II conjugation reactions. reactome.org These reactions involve the attachment of endogenous, polar molecules to the drug or its metabolites, a process that significantly increases their water solubility and facilitates their removal from the body. uomus.edu.iqslideshare.net This biotransformation is generally considered a detoxification pathway, as the resulting conjugates are typically pharmacologically inactive and readily excretable. uomus.edu.iq

The primary and most common Phase II reaction for compounds with hydroxyl groups, such as the metabolites of butyrophenones, is glucuronidation. uomus.edu.iqnih.govdrughunter.com In this process, a glucuronic acid molecule, derived from D-glucose, is enzymatically transferred from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the metabolite. uomus.edu.iq The enzymes responsible for this transfer are UDP-glucuronyltransferases (UGTs), which are located in the microsomes of liver cells and other tissues. reactome.orgdrughunter.com The addition of the highly polar glucuronyl moiety, with its ionizable carboxylate group, makes the resulting conjugate significantly more water-soluble. uomus.edu.iq

Other potential, though less common, conjugation pathways for metabolites could include sulfation, methylation, and acetylation, all of which serve to increase polarity and facilitate excretion. reactome.orgslideshare.netnih.gov

Role of Cytochrome P450 Enzymes in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a pivotal role in the Phase I metabolism of butyrophenones. nih.govyoutube.com These enzymes are responsible for the initial biotransformation of the parent compound, preparing it for subsequent Phase II reactions. The metabolism of butyrophenones is characterized by several key oxidative reactions catalyzed by CYP enzymes. nih.govyoutube.com

One of the main metabolic pathways for butyrophenones like haloperidol (B65202) is oxidative N-dealkylation. nih.gov This reaction involves the removal of an alkyl group from a nitrogen atom. Another significant pathway is the reduction of the keto group in the butyrophenone (B1668137) side chain to a hydroxyl group, forming an alcohol metabolite. nih.gov For this compound, it is predicted that its carbonyl group would similarly be reduced to a secondary alcohol.

The specific CYP isozymes involved in the metabolism of most clinically used drugs are primarily from the CYP1, CYP2, and CYP3 families. youtube.comnih.gov For instance, CYP3A4 is a major enzyme responsible for the metabolism of a vast number of drugs. nih.gov It is highly probable that the metabolism of this compound is also mediated by one or more of these common isozymes. The presence of a chlorine atom on one phenyl ring and an isopropyl group on the other would influence the binding and orientation of the molecule within the active site of the specific CYP isozyme. nih.gov

Advanced Techniques for Metabolite Characterization (e.g., GC-MS, HPLC)

The identification and quantification of butyrophenone metabolites in biological matrices such as blood, urine, and feces are accomplished using advanced analytical techniques. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone method for these analyses. nih.gov

HPLC separates the complex mixture of parent drug and metabolites based on their physicochemical properties. nih.gov Following separation, electrospray ionization (ESI) is often used to ionize the molecules before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the specific detection and structural elucidation of the metabolites. nih.gov This technique provides high sensitivity and selectivity, enabling the detection of compounds at very low concentrations, such as ng/ml levels in whole blood. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been historically used for the analysis of butyrophenones. nih.gov This method offers high resolution and is effective for volatile and thermally stable compounds, though derivatization may be required for the more polar metabolites to increase their volatility.

These analytical methods are crucial for constructing a complete picture of the metabolic fate of a compound, from identifying the major and minor metabolic pathways to quantifying the rate of formation and elimination of each metabolite.

Excretion Routes and Elimination Kinetics

The elimination of butyrophenones and their metabolites from the body occurs through several routes, primarily via the kidneys and the biliary system. nih.govmsdmanuals.com The extensive metabolism that these compounds undergo is key to their excretion, as the resulting polar and water-soluble conjugates are more easily eliminated than the parent lipophilic drug. msdmanuals.com Studies on haloperidol and related butyrophenones in rats have shown that excretion occurs in both urine and feces, indicating the involvement of both renal and biliary pathways. nih.govnih.gov

Renal Excretion

The kidneys are the principal organs for the excretion of water-soluble metabolites. msdmanuals.com Following Phase I and Phase II metabolism, the polar conjugates of butyrophenones are transported in the blood to the kidneys. Here, they are filtered from the blood at the glomerulus and enter the renal tubules. Due to their increased polarity and larger size, these metabolites are less likely to undergo tubular reabsorption and are therefore excreted in the urine. msdmanuals.comyoutube.com The rate and extent of renal excretion depend on factors such as renal blood flow, glomerular filtration rate, and the efficiency of tubular secretion.

Biliary Excretion

Biliary excretion is another significant route for the elimination of butyrophenone metabolites. msdmanuals.comnih.gov This pathway is particularly important for larger metabolites and conjugates, especially glucuronides, which are actively transported from the hepatocytes into the bile. msdmanuals.com The bile is then secreted into the small intestine. Once in the intestine, the metabolites can be excreted in the feces. youtube.com In some cases, metabolites secreted in the bile can be reabsorbed back into the bloodstream (enterohepatic circulation), which can prolong the drug's presence in the body. msdmanuals.com For butyrophenones, analysis of fecal content has confirmed the importance of this excretory route. nih.govnih.gov

Factors Influencing Pharmacokinetics

The pharmacokinetics of butyrophenones can be influenced by a variety of factors, leading to inter-individual variability in drug response. litfl.com These factors can affect the absorption, distribution, metabolism, and excretion of the compound.

Table 1: Factors Influencing Butyrophenone Pharmacokinetics

Factor Category Specific Factor Potential Influence on Pharmacokinetics
Genetic Factors Polymorphisms in CYP enzymes Genetic variations in CYP isozymes (e.g., CYP2D6, CYP3A4) can lead to differences in metabolic rates, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This can significantly alter drug clearance and exposure.
Physiological Factors Age Renal and hepatic function can decline with age, leading to decreased drug clearance and a longer elimination half-life. msdmanuals.com
Liver Function As the primary site of metabolism, liver disease or impairment can significantly reduce the clearance of butyrophenones. nih.govlitfl.com
Kidney Function Impaired renal function can reduce the excretion of water-soluble metabolites, potentially leading to their accumulation. msdmanuals.com
Environmental Factors Co-administered Drugs Other drugs can act as inducers or inhibitors of CYP enzymes, leading to drug-drug interactions. youtube.com Inducers increase metabolism (decreasing drug levels), while inhibitors decrease metabolism (increasing drug levels).

Genetic polymorphisms in the cytochrome P450 enzymes are a major source of pharmacokinetic variability. nih.gov Furthermore, since butyrophenones are extensively metabolized by the liver, any impairment in hepatic function can lead to decreased clearance. litfl.com Drug-drug interactions are also a significant consideration, as co-administration of drugs that inhibit or induce the relevant CYP isozymes can alter the metabolic clearance of butyrophenones. youtube.com

Genetic Polymorphisms and Individual Variability

No studies have been identified that specifically investigate the influence of genetic polymorphisms on the metabolism and pharmacokinetics of this compound.

In general, genetic variations in metabolic enzymes can lead to significant inter-individual differences in how drugs are processed. The cytochrome P450 (CYP) enzyme superfamily is a primary system for drug metabolism. nih.gov Polymorphisms in genes coding for these enzymes, such as CYP2D6, CYP2C19, and CYP3A4, can result in different metabolic phenotypes, broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govyoutube.com These genetic differences can affect the plasma concentrations of a drug, potentially leading to variations in efficacy and the risk of adverse effects. nih.gov For the butyrophenone class of drugs, metabolism is known to be influenced by CYP enzymes. drugs.comdrugbank.com For instance, haloperidol, a well-known butyrophenone, is metabolized by CYP3A4 and CYP2D6. drugbank.com Therefore, it is plausible that genetic polymorphisms in these enzymes could lead to significant variability in the metabolism of other butyrophenone derivatives.

Table 1: General Impact of Genetic Polymorphisms on Drug Metabolism

PhenotypeEnzyme ActivityExpected Plasma Drug ConcentrationPotential Clinical Consequence
Poor Metabolizer (PM)Absent or significantly reducedHighIncreased risk of toxicity
Intermediate Metabolizer (IM)DecreasedModerately highIncreased risk of toxicity
Extensive Metabolizer (EM)NormalExpected therapeutic rangeStandard response
Ultrarapid Metabolizer (UM)IncreasedLowPotential for therapeutic failure

This table presents a generalized summary and is not based on data for this compound.

Age-Related Pharmacokinetic Variability

There is no specific information available regarding age-related pharmacokinetic variability for this compound.

Advancing age is associated with physiological changes that can alter the pharmacokinetics of many drugs. nih.govnih.gov For the butyrophenone class of compounds, age-related changes in drug disposition are a consideration. nih.gov In older adults, there is often a decrease in liver mass and blood flow, which can reduce the rate of hepatic metabolism for some drugs. nih.govyoutube.com Specifically, Phase I metabolic reactions, which are often mediated by CYP450 enzymes, may be diminished with age, while Phase II conjugation reactions are generally preserved. nih.govyoutube.com This can lead to higher plasma concentrations and a prolonged half-life for drugs that are primarily cleared by Phase I metabolism. youtube.com Furthermore, changes in body composition, such as an increase in body fat and a decrease in total body water, can affect the volume of distribution of drugs. nih.govyoutube.com For lipophilic drugs, which includes many butyrophenones, the volume of distribution may increase, potentially leading to a longer elimination half-life. nih.govyoutube.com

Table 2: General Age-Related Changes in Pharmacokinetics and Potential Impact on Butyrophenones

Pharmacokinetic ParameterGeneral Age-Related ChangePotential Impact on Lipophilic Drugs (e.g., Butyrophenones)
AbsorptionGenerally minimal changesNot expected to be significant
DistributionIncreased body fat, decreased total body water, decreased plasma proteinsIncreased volume of distribution, prolonged half-life
Metabolism (Hepatic)Decreased liver mass and blood flow, potential decrease in Phase I metabolismReduced clearance, higher plasma concentrations
Excretion (Renal)Decreased glomerular filtration rateReduced elimination of renally cleared metabolites

This table provides a general overview and is not based on specific data for this compound.

Impact of Disease States on Drug Disposition

No data exists on the impact of specific disease states on the disposition of this compound.

Various disease states, particularly those affecting the primary organs of drug elimination—the liver and kidneys—can significantly alter the pharmacokinetic profile of a drug. unil.chslideshare.net Liver diseases, such as cirrhosis or hepatitis, can impair the metabolic capacity of the liver, leading to decreased clearance and increased bioavailability of drugs that undergo extensive first-pass metabolism. unil.ch For drugs metabolized by CYP enzymes, hepatic impairment can result in substantially elevated plasma concentrations. unil.ch Kidney disease can reduce the renal excretion of a drug and its metabolites, leading to their accumulation in the body. unil.ch Cardiovascular diseases can also affect drug disposition by altering tissue perfusion and blood flow to eliminating organs. unil.ch Given that butyrophenones are generally metabolized in the liver, hepatic dysfunction would be expected to have a significant impact on their pharmacokinetics. mentesabiertaspsicologia.comthefreedictionary.com

Drug-Drug Interactions Affecting Pharmacokinetic Parameters

There are no documented drug-drug interaction studies involving this compound.

Drug-drug interactions are a significant concern for drugs that are metabolized by the cytochrome P450 system. Co-administration of a drug with an inhibitor of a specific CYP enzyme can decrease the metabolism of the first drug, leading to increased plasma concentrations and a higher risk of toxicity. Conversely, co-administration with a CYP inducer can increase the metabolism of a drug, leading to lower plasma concentrations and potential therapeutic failure. drugs.com Butyrophenones are known to be substrates of CYP enzymes, and therefore, are susceptible to such interactions. drugs.comdrugbank.com For example, potent inhibitors of CYP3A4 or CYP2D6 would be expected to increase the plasma levels of butyrophenones metabolized by these enzymes. Conversely, inducers of these enzymes, such as certain anticonvulsants or rifampin, could decrease their plasma concentrations. drugs.com

Pharmacokinetic Modeling and Simulation for Dose Optimization

No pharmacokinetic models or simulations for dose optimization have been published for this compound.

Pharmacokinetic (PK) modeling and simulation are valuable tools in drug development that can help predict the drug's behavior in the body and optimize dosing regimens. nih.gov Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates physiological, biochemical, and drug-specific information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. youtube.comfrontiersin.org PBPK models can be used to explore the potential impact of intrinsic factors (e.g., genetic polymorphisms, age, disease states) and extrinsic factors (e.g., drug-drug interactions) on a drug's pharmacokinetics. frontiersin.org For a novel compound like this compound, developing a PBPK model would require extensive in vitro and in vivo data that is not currently available. Such models have been developed for other compounds to predict human pharmacokinetics from preclinical data and to explore the effects of genetic polymorphisms on drug metabolism. frontiersin.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 4 Isopropylbutyrophenone Analogs

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of butyrophenone (B1668137) analogs is profoundly influenced by modifications to their chemical structure. The core structure of butyrophenones, which includes a fluorinated phenyl ring attached to a carbonyl group and a four-carbon chain linked to a nitrogenous moiety, presents several sites for modification.

The nature of the substituent on the aromatic ring is a critical determinant of antipsychotic activity. A fluoro-substituent at the para-position of the phenyl ring is generally associated with enhanced activity. nih.govpharmacy180.comyoutube.com The carbonyl group is also considered optimal for activity, although other groups like a hydroxyl or an aryl group can also yield potent compounds. pharmacy180.com

The length of the carbon chain is another crucial factor; a three-carbon chain between the nitrogen and the carbonyl group (n=3) is optimal for activity. pharmacy180.com Shortening or lengthening this chain typically leads to a decrease in potency. nih.gov The aliphatic amino nitrogen is essential for activity, and its incorporation into a cyclic structure, such as a piperidine (B6355638) or piperazine (B1678402) ring, is a common feature of highly active compounds. pharmacy180.comnih.gov

Modifications of the piperidine ring of haloperidol (B65202), a well-known butyrophenone, have been shown to significantly alter pharmacological activity. nih.gov For instance, the removal of the hydroxyl group from the piperidine ring of some haloperidol analogs can lead to a significant decrease in binding affinity for the D2 receptor. nih.gov Conversely, replacing the 4-chlorophenyl group with a 2-pyrimidinyl group has been shown to improve binding affinity at multiple receptors. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of butyrophenone analogs, with a focus on their affinity for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, which are key targets for antipsychotic drugs.

Table 1: Impact of Substituent Modifications on Receptor Binding Affinity (Ki, nM) of Butyrophenone Analogs

Compound/Modification D2 Affinity (Ki, nM) 5-HT1A Affinity (Ki, nM) 5-HT2A Affinity (Ki, nM) Reference
Haloperidol 0.89 3600 120 nih.gov
Piperidine Ring Modifications
Oxygen analog of Haloperidol (Compound 7) - 74.0 93.0 nih.gov
Sulfur analog of Haloperidol (Compound 6) - 317.0 72.0 nih.gov
Removal of hydroxyl from sulfur analog (Compound 8) - - - nih.gov
Removal of hydroxyl from oxygen analog (Compound 9) 9.5 - - nih.gov
4-Chlorophenyl Ring Replacements
Replacement with 2-pyrimidinyl group (Compound 19) - 30.5 - nih.gov
Butyrophenone Chain Modifications
Diazepane analog of Haloperidol (Compound 13) - 117 23.6 nih.gov

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.

Correlation of Molecular Structure with Pharmacological Profile

The pharmacological profile of butyrophenone derivatives is intricately linked to their molecular structure. These compounds primarily exert their antipsychotic effects through antagonism of dopamine D2 receptors in the brain. lww.com However, their interactions with other receptors, such as serotonin (5-HT), histamine (B1213489) (H1), and adrenergic receptors, contribute to their broader pharmacological effects and side-effect profiles. nih.govnih.gov

The affinity for D2 receptors is a hallmark of typical antipsychotics like haloperidol. nih.gov The butyrophenone pharmacophore, consisting of a p-fluorophenyl group and a carbonyl moiety, is recognized as corresponding to key features of other tricyclic dopamine D2 receptor antagonists. dtic.mil However, atypical antipsychotics often exhibit a more complex receptor binding profile, with significant affinity for serotonin receptors, particularly 5-HT2A. nih.gov

The ratio of 5-HT2A to D2 receptor affinity is often considered a key indicator of atypicality, with a higher ratio suggesting a lower propensity to cause extrapyramidal side effects (EPS). For example, the diazepane analog of haloperidol (Compound 13) displays high affinity for the 5-HT2A receptor (Ki = 23.6 nM) and moderate affinity for the 5-HT1A receptor (Ki = 117 nM), a profile that is more similar to atypical antipsychotics like clozapine (B1669256). nih.gov

Furthermore, affinity for other receptors can influence the side-effect profile. For instance, high affinity for the histamine H1 receptor is correlated with weight gain. nih.gov Some butyrophenone analogs have been designed to have low affinity for H1 receptors to mitigate this side effect. nih.gov

Rational Drug Design Principles for Butyrophenone Derivatives

Rational drug design has been instrumental in the development of novel butyrophenone derivatives with improved therapeutic profiles. A key strategy involves the use of pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to identify the essential structural features required for desired biological activity. nih.govnih.govfrontiersin.orgresearchgate.net

A pharmacophore model for dopamine D2 antagonists typically includes features such as a hydrophobic region, a hydrogen bond acceptor, and an aromatic ring. dtic.mil The p-fluoro and carbonyl groups of butyrophenones have been found to align well with the pharmacophore models of other D2 antagonists. dtic.mil By understanding these key interactions, medicinal chemists can design new molecules with optimized receptor binding.

One of the primary goals in the rational design of newer antipsychotics is to achieve a multi-receptor binding profile, particularly balancing D2 and 5-HT2A receptor antagonism, to enhance efficacy against negative symptoms of schizophrenia and reduce the risk of EPS. nih.govnih.gov This has led to the design of analogs where the rigid piperidine ring of haloperidol is replaced with more flexible structures like a diazepane ring, or where the 4-chlorophenyl group is substituted with heteroaromatic rings to modulate serotonin receptor affinity. nih.govnih.gov

Another important principle is the mitigation of adverse effects through structural modification. For instance, to prevent the formation of toxic pyridinium (B92312) metabolites associated with haloperidol, a drug design strategy involves eliminating the hydroxyl function on the piperidine ring. nih.gov While this can reduce D2 receptor affinity, it highlights a trade-off that must be considered in the design process. nih.gov

Molecular Features Influencing ADME Properties

Lipophilicity , often expressed as LogP, is a key factor influencing a drug's ability to cross biological membranes, including the blood-brain barrier (BBB). researchgate.net Butyrophenones are generally lipophilic compounds, which facilitates their absorption and distribution into the central nervous system. researchgate.net However, excessive lipophilicity can lead to increased binding to plasma proteins and non-specific tissue binding, which can reduce the free drug concentration available to act on its target. nih.gov

Molecular weight and size also play a significant role. Smaller molecules tend to have better permeability across membranes. researchgate.net

The metabolism of butyrophenones is extensive and primarily occurs in the liver. Haloperidol, for example, undergoes glucuronidation, reduction, and oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4. mdpi.com The chemical structure of a butyrophenone analog will determine its susceptibility to these metabolic pathways. For instance, the presence of certain functional groups can either promote or inhibit metabolism by specific enzymes.

The following table outlines how key molecular features of butyrophenone derivatives can influence their ADME properties.

Table 2: Influence of Molecular Features on ADME Properties of Butyrophenone Derivatives

Molecular Feature Influence on ADME Property General Trend

| Lipophilicity (LogP) | Absorption: Higher LogP generally increases absorption across the gut wall. Distribution: Higher LogP facilitates crossing the blood-brain barrier. Metabolism: Can increase susceptibility to metabolism by P450 enzymes. Excretion: Very high LogP can lead to sequestration in fatty tissues and slower elimination. | A moderate LogP is often optimal for balancing CNS penetration and avoiding excessive plasma protein binding and rapid metabolism. nih.gov | | Polar Surface Area (PSA) | Absorption & Distribution: Lower PSA is generally associated with better membrane permeability and CNS penetration. | Compounds with a PSA of less than 90 Ų are more likely to cross the BBB. | | Hydrogen Bonding Capacity | Absorption & Distribution: A higher number of hydrogen bond donors and acceptors can decrease membrane permeability. | Reducing the number of hydrogen bonds can improve CNS penetration. | | Ionization (pKa) | Absorption: The ionization state affects solubility and permeability. Unionized forms are more lipid-soluble and better absorbed. | The pKa of the basic nitrogen in the piperidine/piperazine ring is important for receptor interaction and solubility. | | Metabolic Stability | Metabolism: The presence of metabolically labile sites (e.g., sites for hydroxylation or N-dealkylation) will influence the rate of metabolism. | Modifications to block or alter these sites can improve metabolic stability and prolong the duration of action. |

Applications in Medicinal Chemistry and Future Research Directions

Contributions to Drug Discovery and Development Efforts for Central Nervous System Disorders

The successful design of drugs targeting the Central Nervous System (CNS) is a significant challenge, largely due to the highly selective nature of the blood-brain barrier (BBB). nih.govesmed.org Fundamental physicochemical properties like molecular weight, lipophilicity (measured by parameters like cLogP), and hydrogen bonding capacity are critical determinants of a compound's ability to penetrate the BBB and exert its effect. nih.gov CNS drugs generally occupy a more constrained range of these properties compared to other therapeutics. nih.gov

Butyrophenones are a well-established class of compounds in the development of CNS agents, particularly antipsychotics. nih.gov 4-Chloro-4'-isopropylbutyrophenone serves as a scaffold or starting material in the discovery of new CNS-active compounds. Medicinal chemists can utilize its structure to synthesize a library of derivative compounds. By modifying the chlorobutyl chain or the isopropylphenyl group, researchers can fine-tune the physicochemical properties to optimize BBB penetration and interaction with specific neural receptors. This structured approach is fundamental to modern drug discovery, allowing for the systematic exploration of chemical space to identify candidates with desirable therapeutic profiles. nih.gov

Development of Novel Therapeutic Agents for Neurological and Psychiatric Conditions

Research into novel treatments for psychiatric disorders like schizophrenia continues to be a priority, with a focus on improving efficacy and reducing side effects compared to older medications. nih.govnih.gov A key strategy in drug design involves modifying existing drug scaffolds to enhance pharmacological profiles. nih.gov For instance, research on haloperidol (B65202), a classic butyrophenone (B1668137) antipsychotic, has shown that its metabolism can lead to toxic pyridinium (B92312) species, which may contribute to long-term side effects. nih.gov

A modern drug design approach aims to create analogs that cannot form these toxic metabolites. nih.gov This often involves replacing parts of the molecule with bioisosteric equivalents—substituents that retain the desired biological activity but alter the metabolic pathway. nih.gov this compound is an ideal starting material for such endeavors. Its reactive chloro group allows for coupling with various amine-containing structures, a common step in the synthesis of many antipsychotics. nih.gov This allows researchers to build new molecules designed to interact with key neurotransmitter systems implicated in psychiatric conditions, such as those involving dopamine (B1211576) and serotonin (B10506). nih.govjneuropsychiatry.org The ultimate goal is to develop agents with improved safety profiles and potentially enhanced efficacy, particularly for difficult-to-treat negative and cognitive symptoms of psychosis. nih.gov

Exploration of Broader Biological Activities and Therapeutic Potential

While the butyrophenone scaffold is most famously associated with antipsychotic activity, the exploration of its derivatives is not confined to this single application. The synthesis of novel analogs based on precursors like this compound allows for screening against a wide array of biological targets. ncats.ionih.gov This process can uncover unexpected therapeutic potential in other areas of medicine. The structural motifs present in this compound—a ketone, an aromatic ring, and an alkyl halide—are common features in pharmacologically active molecules, suggesting the potential for interactions with various enzymes and receptors beyond the CNS.

Development as Advanced Analytical Standards

In pharmaceutical research and manufacturing, an analytical standard is a highly purified compound used as a reference point for quality control and research purposes. sigmaaldrich.com These standards are crucial for verifying the identity, purity, and concentration of a substance in a sample, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com this compound can serve as an analytical standard for itself or as a reference marker in the synthesis of related APIs. Its use ensures that quantitative and qualitative analyses during drug development and production are accurate and reproducible.

Emerging Methodologies in Chemical Synthesis and Biological Evaluation Relevant to Butyrophenones

The fields of chemical synthesis and biological evaluation are continuously evolving, offering more efficient and insightful ways to develop butyrophenone-based therapeutics.

Emerging Synthesis Methodologies:

Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. nih.gov It offers advantages in safety, consistency, and scalability, making it an increasingly popular method for API synthesis. nih.govbeilstein-journals.org

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, significantly improving efficiency and reducing waste compared to linear, multi-step syntheses. mdpi.com This strategy is highly valuable for rapidly generating libraries of diverse butyrophenone analogs for screening.

Green Chemistry: There is a growing emphasis on developing environmentally benign synthesis routes that use safer solvents (like ethanol), reduce energy consumption, and minimize hazardous byproducts, aligning with the principles of sustainable pharmaceutical manufacturing. researchgate.netnih.gov

Emerging Evaluation Methodologies:

In Silico Screening: Computational tools are increasingly used at the very early stages of drug discovery to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net This allows researchers to prioritize candidates with better drug-like characteristics and filter out those likely to fail later in development.

常见问题

Q. What are the optimal synthetic routes for 4-Chloro-4'-isopropylbutyrophenone, and how can reaction yields be improved?

The compound is typically synthesized via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with isopropylbenzene derivatives. For example, analogous syntheses of 4-chloro-4′-methoxybenzophenone achieved a 64% yield after recrystallization in isopropyl alcohol . To improve yields, optimize reaction conditions (e.g., temperature, solvent polarity) and employ stoichiometric Lewis acid catalysts. Contradictions in yield data (e.g., 64% vs. 73% in similar protocols) highlight the need for precise control of reactant ratios and purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). Splitting patterns confirm substitution positions .
  • FT-IR : Detect carbonyl stretching (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Melting Point : Compare experimental values (e.g., 120–125°C) to literature data to assess purity . Discrepancies in spectral data may arise from impurities or solvent residues, necessitating repeated recrystallization .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in photochemical reactions?

Density Functional Theory (DFT) models, such as those based on the Colle-Salvetti correlation-energy formula, can simulate electron density distributions and predict sites prone to photochemical reactions (e.g., Norrish Type I/II pathways). These models correlate local kinetic-energy density with reaction quantum efficiency, as demonstrated in studies on analogous benzophenones (quantum efficiency = 0.5224) .

Q. What are the challenges in analyzing metabolic pathways of this compound in biological systems, and what tracer methods are applicable?

Challenges include low metabolic turnover and interference from endogenous compounds. Radioactive tracers (e.g., ¹⁴C-labeled analogs) can track metabolic conversion, as shown in lichen studies where 4-chlorobiphenyl derivatives were hydroxylated or methoxylated . Advanced LC-MS/MS with isotope dilution is recommended for quantifying metabolites in complex matrices.

Q. How do structural modifications at the chloro and isopropyl positions affect the compound's pharmacological activity?

Substitutions influence binding affinity to targets like dopamine receptors. For example, replacing the isopropyl group with a fluoroaryl moiety (as in anti-psychotic drugs) enhances blood-brain barrier penetration, while chloro groups improve metabolic stability . Structure-activity relationship (SAR) studies using analogs (e.g., 4-chloro-4′-fluorobutyrophenone) reveal critical steric and electronic requirements .

Q. What advanced crystallization techniques ensure high-purity this compound for structural studies?

Slow evaporation from ethanol/acetic acid mixtures produces high-quality single crystals suitable for X-ray diffraction. Key parameters include controlled supersaturation and seeding, as demonstrated in the crystallization of 4-chloro-4′-hydroxybenzophenone (monoclinic P2₁ space group, R-factor < 0.05) .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies (e.g., 64% vs. 73%) may stem from differences in solvent purity, reaction scale, or recrystallization efficiency. Systematic reproducibility studies are advised .
  • Photochemical Efficiency : Variations in quantum efficiency values across studies (e.g., 0.52 vs. 0.61) suggest solvent polarity or wavelength-dependent effects. Standardized irradiation protocols are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-4'-isopropylbutyrophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-4'-isopropylbutyrophenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。